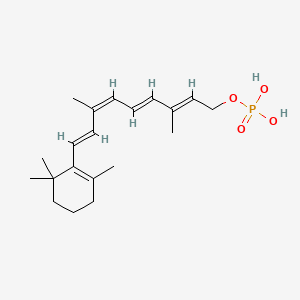
Retinol phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinol phosphate, also known as this compound, is a useful research compound. Its molecular formula is C20H31O4P and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Dermatological Applications
Topical Treatments for Skin Aging
Retinol phosphate is widely recognized for its efficacy in anti-aging treatments. A longitudinal study demonstrated that daily application of retinol and retinoic acid significantly modulated the skin's surface proteome, affecting over 200 proteins related to energy production and epidermal barrier function. The study revealed that this compound enhances protein biosynthesis and glycan metabolism, contributing to improved skin texture and resilience against aging .
Case Study: Hydrogel Formulation
In a clinical evaluation, a hydrogel formulation containing isotretinoin-loaded nanostructured lipid carriers was found to be more effective than traditional formulations for treating photoaged skin. The study highlighted the potential of this compound in improving skin hydration and elasticity while minimizing irritation compared to higher concentrations of retinoic acid .
Bone Health Applications
Bone Regeneration
Recent research has explored the incorporation of this compound into calcium phosphate matrices for bone graft applications. In vitro studies indicated that this compound embedded in biodegradable polymer scaffolds significantly increased osteoblast proliferation by approximately 20% while inhibiting osteoclast activity. This dual action suggests a promising role for this compound in enhancing bone healing and regeneration .
Data Table: Effects of this compound on Bone Cells
| Parameter | Osteoblast Proliferation | Osteoclast Activity |
|---|---|---|
| Control Group | Baseline (100%) | Normal Activity |
| This compound | +20% increase | -6% decrease |
Targeted Drug Delivery Systems
Nanocarrier Development
This compound has been investigated as a targeting ligand in nanomedicine. Its ability to enhance cellular uptake via receptor-mediated endocytosis makes it an attractive candidate for delivering chemotherapeutics selectively to cancer cells. Studies have shown that decorating nanocarriers with mannose and mannose-6-phosphate receptors can improve the specificity and efficacy of anticancer therapies, thereby reducing systemic toxicity .
Case Study: Targeted Delivery in Cancer Therapy
A study highlighted the application of this compound in targeted drug delivery systems designed for cancer therapy. By utilizing mannose receptors on tumor cells, researchers achieved enhanced localization of therapeutic agents, resulting in improved treatment outcomes with reduced side effects compared to conventional therapies .
Summary and Future Directions
This compound exhibits a wide range of applications across dermatology, orthopedics, and targeted drug delivery systems. Its ability to modulate biological processes at the cellular level presents opportunities for innovative therapeutic strategies.
Future research should focus on:
- Long-term efficacy studies to evaluate the sustained benefits of this compound in various formulations.
- Mechanistic investigations to elucidate the pathways through which this compound exerts its biological effects.
- Clinical trials assessing the safety and effectiveness of new formulations in diverse populations.
属性
CAS 编号 |
53859-19-1 |
|---|---|
分子式 |
C20H31O4P |
分子量 |
366.4 g/mol |
IUPAC 名称 |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H31O4P/c1-16(8-6-9-17(2)13-15-24-25(21,22)23)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3,(H2,21,22,23)/b9-6+,12-11+,16-8-,17-13+ |
InChI 键 |
PDRZOMUQUZBNKV-MKOSUFFBSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)O)C)C |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COP(=O)(O)O)\C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)O)C)C |
同义词 |
etinol phosphate retinyl phosphate retinylphosphate retinylphosphate biscyclohexylammonium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















